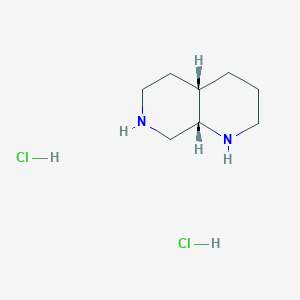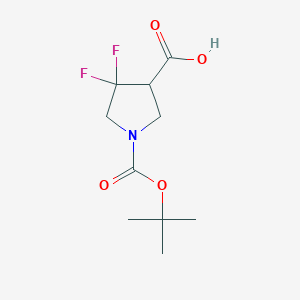
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amino groups . It is stable under basic conditions and against various nucleophiles .
Synthesis Analysis
The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . In peptide synthesis, Boc-protected amino acids can be used as starting materials .
Molecular Structure Analysis
While specific structural information for “1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid” was not found, compounds with the Boc group generally have a carbonyl (C=O) group and a tert-butyl group attached to an oxygen atom .
Chemical Reactions Analysis
The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Other strategies for Boc deprotection include the use of metal catalysts, acetyl chloride in methanol, and HCl in organic solvents .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is involved in various chemical syntheses and applications. It is used in coupling reactions with arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which are valuable in organic chemistry (Wustrow & Wise, 1991). Additionally, it serves as a tert-butoxycarbonylation reagent for acidic substrates such as phenols and aromatic carboxylic acids (Saito, Ouchi, & Takahata, 2006).
Asymmetric Synthesis
In asymmetric synthesis, this compound is used in the preparation of enantiomerically pure derivatives, starting from L-aspartic acid beta-tert-butyl ester. It is integral in synthesizing compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid (Xue, He, Roderick, Corbett, & Decicco, 2002).
Peptide Synthesis
This chemical plays a role in the field of peptide synthesis, as seen in the study of dipeptides containing pipecolic acid. It helps in forming specific conformations and structures in peptide chains (Didierjean, Boussard, & Aubry, 2002).
Medicinal Chemistry Applications
In medicinal chemistry, it is used in the synthesis of various biologically active compounds. For instance, it is involved in the creation of analogs for amino acids with potential applications in drug development (Leban & Colson, 1996).
Catalysis
It also finds use in catalytic processes. A study demonstrated its role in N-tert-butoxycarbonylation of amines using a heterogeneous and recyclable catalyst, indicating its efficiency in chemical reactions (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Zukünftige Richtungen
The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds continues to be an active area of research . The development of new methods for the addition and removal of the Boc group, as well as its use in the synthesis of new compounds, are potential future directions .
Eigenschaften
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQDKLQWBESMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



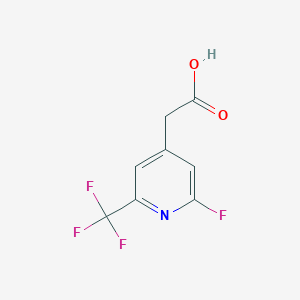
![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)
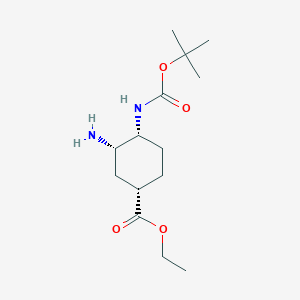
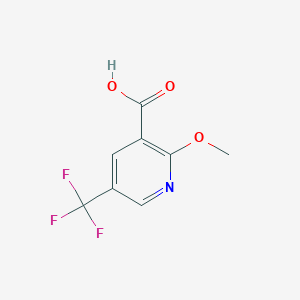
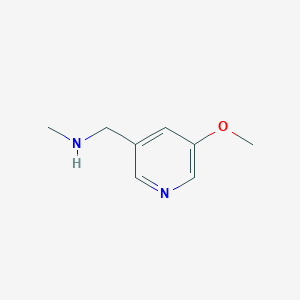
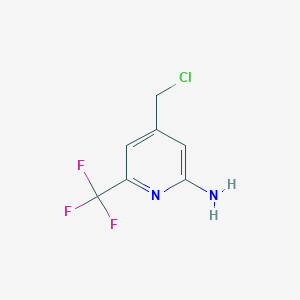
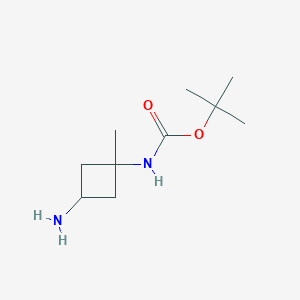
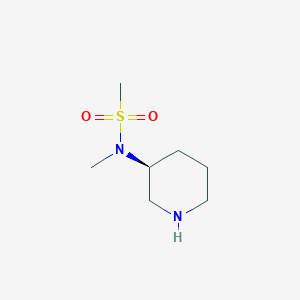
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
